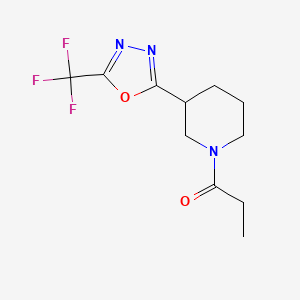

1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one

Description

1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a heterocyclic compound featuring a piperidine ring linked to a propan-1-one moiety and a 1,3,4-oxadiazole substituted with a trifluoromethyl (-CF₃) group.

Properties

IUPAC Name |

1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3O2/c1-2-8(18)17-5-3-4-7(6-17)9-15-16-10(19-9)11(12,13)14/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTZNJZCEAHNHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC(C1)C2=NN=C(O2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a derivative of oxadiazole known for its diverse biological activities. This article reviews its biological properties, including antioxidant, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a 1,3,4-oxadiazole ring, linked to a piperidine moiety. This unique structure contributes to its biological activity.

Antioxidant Activity

Research indicates that oxadiazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can scavenge free radicals effectively. In vitro assays using the DPPH radical scavenging method demonstrated that certain oxadiazole derivatives exhibited radical scavenging activities ranging from 32.0% to 87.3% at a concentration of 25 µM, compared to ascorbic acid as a reference .

Anti-inflammatory Activity

In vivo studies have assessed the anti-inflammatory potential of oxadiazole derivatives through models such as carrageenan-induced paw edema. Results indicated significant edema inhibition (23.6% to 82.3%) at doses of 25 mg/kg, outperforming the standard drug Indomethacin . This suggests that compounds like this compound may serve as effective anti-inflammatory agents.

Anticancer Activity

The antiproliferative effects of oxadiazole derivatives have been documented across various cancer cell lines. A study highlighted that certain diarylamides and ureas containing the 1,3,4-oxadiazole framework exhibited broad-spectrum antiproliferative activity against different cancer types . The specific mechanism often involves the induction of apoptosis in cancer cells.

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, an oxadiazole derivative demonstrated significant protective effects against seizures induced by pentylenetetrazol (PTZ). The treatment resulted in reduced levels of pro-inflammatory cytokines and lipid peroxidation while enhancing antioxidant enzyme activities in the brain . This suggests potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

A related study evaluated the antimicrobial properties of similar oxadiazole compounds against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated notable antimicrobial activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 15.62 µg/ml .

Data Summary

| Biological Activity | Method | Results |

|---|---|---|

| Antioxidant | DPPH Assay | 32.0% - 87.3% scavenging at 25 µM |

| Anti-inflammatory | Paw Edema Model | 23.6% - 82.3% inhibition at 25 mg/kg |

| Anticancer | Cell Line Studies | Broad-spectrum activity against various cancers |

| Neuroprotective | PTZ Model | Reduced pro-inflammatory markers and enhanced antioxidant levels |

| Antimicrobial | Disk Diffusion | MICs of 15.62 µg/ml against bacterial and fungal strains |

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Physicochemical Properties

The trifluoromethyl group in the target compound likely improves its lipophilicity (logP) compared to analogs with chloro or methoxy substituents. For example:

Anti-inflammatory Activity

Compounds with electron-withdrawing groups (e.g., -NO₂, -Cl) on the oxadiazole exhibit enhanced anti-inflammatory effects:

Anticancer Activity

Receptor Interactions

- BIA 3-335 : Acts as a serotonin (5-HT₄) receptor partial agonist, highlighting the role of trifluoromethylphenyl groups in receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.